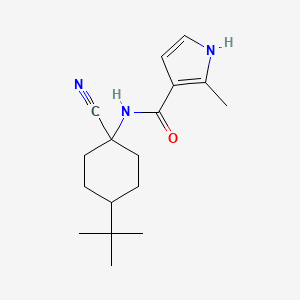
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyanocyclohexyl moiety, and a pyrrole carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps:
-
Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of 4-tert-butyl-1-cyanocyclohexane. This can be achieved through the cyanation of 4-tert-butylcyclohexanone using reagents such as sodium cyanide (NaCN) in the presence of a suitable catalyst.
-
Pyrrole Formation: : The next step involves the synthesis of the pyrrole ring. This can be done through the condensation of a suitable precursor, such as 2-methyl-1H-pyrrole-3-carboxylic acid, with the cyanocyclohexyl intermediate under acidic or basic conditions.
-
Amidation Reaction: : The final step is the amidation reaction, where the carboxylic acid group of the pyrrole derivative reacts with an amine to form the carboxamide. This step may require the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
-
Substitution: : The compound can participate in substitution reactions, especially at the tert-butyl group or the pyrrole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of small molecules with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
- 3-N-(4-Tert-butyl-1-cyanocyclohexyl)benzene-1,3-dicarboxamide
- N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide
Uniqueness
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUCHLNLMQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














